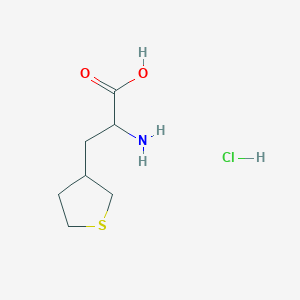

2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2287259-45-2 . It has a molecular weight of 211.71 . The IUPAC name for this compound is 2-amino-3-(tetrahydrothiophen-3-yl)propanoic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal, and it does not require any special conditions .Aplicaciones Científicas De Investigación

Synthesis and Derivatization Applications

- Improved Synthetic Methodologies: Kitagawa et al. (2004) described an improved synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride, highlighting the utility of these compounds in synthesizing heteroaryl-containing amino acids with potential pharmaceutical applications (Kitagawa, D. Khandmaa, A. Fukumoto, & M. Asada, 2004).

- Fluorescence Derivatisation: Frade et al. (2007) explored the derivatization of amino acids, including compounds similar to this compound, for fluorescence applications. This research opens avenues for using these compounds in biochemical assays and fluorescence microscopy, showcasing their potential in biological research (Frade, S. A. Barros, J. Moura, & M. Gonçalves, 2007).

Bioactive Molecule Development

- Anticancer Activity: Saad and Moustafa (2011) synthesized new S-glycosyl and S-alkyl derivatives of triazinone based on thiol-containing compounds similar to this compound. These compounds exhibited significant in vitro anticancer activities, suggesting the potential of this compound derivatives in developing anticancer therapies (Saad & A. Moustafa, 2011).

- Enzyme Inhibition: Research by Nazir et al. (2018) on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from processes involving compounds akin to this compound, highlighted their potent urease inhibitory activity. This demonstrates the compound's relevance in designing enzyme inhibitors for therapeutic purposes (Nazir, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.

Mecanismo De Acción

Target of Action

The compound is an amino acid derivative, and amino acids often interact with various enzymes and receptors in the body. Without specific studies, it’s hard to identify the exact targets of this compound .

Mode of Action

As an amino acid derivative, this compound might participate in protein synthesis or act as a neurotransmitter or neuromodulator. The thiolan group could potentially undergo metabolic transformations, leading to various biological effects .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes. The exact pathways this compound affects would depend on its specific targets and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Amino acids are generally well-absorbed and can be distributed throughout the body. They can be metabolized by various enzymes and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It could potentially influence protein function, cellular signaling, or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH of the environment could affect the compound’s ionization state and therefore its absorption and distribution .

Propiedades

IUPAC Name |

2-amino-3-(thiolan-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJTGJFXWAMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958521.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2958528.png)

![2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B2958529.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)

![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)

![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)